molecular formula C30H32N4O4 B2880218 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide CAS No. 1224014-21-4

2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide

Katalognummer B2880218
CAS-Nummer: 1224014-21-4
Molekulargewicht: 512.61
InChI-Schlüssel: QPGHJWPOMSKKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide” is a complex organic molecule. It contains a benzylamino group, a quinazolinone group, a phenyl group, and a pentylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple functional groups. The benzylamino group, quinazolinone group, phenyl group, and pentylacetamide group each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone group could impact its solubility, while the benzylamino group could influence its reactivity .

Wissenschaftliche Forschungsanwendungen

T-Type Ca2+ Channel Blocker in Cancer Therapy

The compound has been studied for its potential in cancer therapy, specifically in inducing autophagy and apoptosis in cancer cells. For instance, a selective T-type Ca2+ channel blocker, structurally related to the compound , showed promising results in reducing tumor volume and weight in lung cancer models. The mechanism involves inducing cell death via autophagy and apoptosis mediated by reactive oxygen species (ROS) generation and inhibition of glucose uptake, suggesting potential chemotherapeutic value for lung cancer treatment (Rim et al., 2014).

Versatile Building Blocks in Organic Synthesis

The compound's structure is reminiscent of versatile intermediates used in the synthesis of piperidine-containing natural products and bioactive compounds. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile intermediates for constructing diverse piperidine compounds, highlighting the potential utility of similar compounds in synthesizing a wide range of bioactive molecules with varied substitution patterns (Escolano et al., 2006).

Antimicrobial Activities

Compounds structurally related to 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide have been synthesized and evaluated for their antimicrobial activities. Such compounds, including those with 1,3-oxazolyl-7-chloroquinazolin-4(3H)one structures, have shown promising antimicrobial properties, highlighting the potential of similar compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

Synthesis and Reactivity in Organic Chemistry

The compound is related to various organic synthesis research, including the synthesis of oxazolines and benoxazoles, where specific dehydrating agents facilitate the transformation. This demonstrates the compound's relevance in organic chemistry, particularly in synthesizing heterocyclic compounds which are crucial in drug development and materials science (Xu, Li, & Chen, 2011).

Zukünftige Richtungen

The future research directions for this compound would likely depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid to form the final product.", "Starting Materials": [ "2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine", "benzylamine", "2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-nitrophenyl)-6-pentylpyrimidine with benzylamine in ethanol to form 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine.", "Step 2: Reduction of the nitro group in 2-(benzylamino)-4-(4-nitrophenyl)-6-pentylpyrimidine using palladium on carbon and hydrogen gas to form 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine.", "Step 3: Reaction of 2-(benzylamino)-4-(4-aminophenyl)-6-pentylpyrimidine with 2-(4-(1-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl)acetic acid in DMF at 80°C to form 2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide." ] }

CAS-Nummer

1224014-21-4

Produktname

2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide

Molekularformel

C30H32N4O4

Molekulargewicht

512.61

IUPAC-Name

2-[4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-pentylacetamide

InChI

InChI=1S/C30H32N4O4/c1-2-3-9-18-31-27(35)19-22-14-16-24(17-15-22)34-29(37)25-12-7-8-13-26(25)33(30(34)38)21-28(36)32-20-23-10-5-4-6-11-23/h4-8,10-17H,2-3,9,18-21H2,1H3,(H,31,35)(H,32,36)

InChI-Schlüssel

QPGHJWPOMSKKJQ-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.